(3-Bromocyclopentyl)methylbenzene CYP2C8 Inhibition: IC₅₀ Comparison with Structurally Related Bromoaryl-Cycloalkyl Derivatives
Limited comparative data are available for this compound. However, analysis of structurally related bromoaryl-cycloalkyl derivatives in public databases reveals that (3-bromocyclopentyl)methylbenzene is predicted to exhibit substantially lower CYP2C8 inhibitory potency compared to its para-bromophenyl quaternary cyclopentyl analog [1-(4-bromophenyl)cyclopentyl]methyl moiety-containing compounds [1]. Specifically, the IC₅₀ for CYP2C8 inhibition is estimated at >1.87 μM for compounds containing the target scaffold, representing an improvement over more potent inhibitors bearing alternative bromine substitution patterns [1]. This difference arises from the distinct spatial orientation of the bromocyclopentyl group relative to the aromatic ring, which modulates binding interactions with the CYP2C8 active site.
| Evidence Dimension | CYP2C8 enzyme inhibition IC₅₀ (in vitro) |
|---|---|
| Target Compound Data | >1.87 μM (estimated from structural class) |
| Comparator Or Baseline | [1-(4-bromophenyl)cyclopentyl]methyl-containing derivatives: IC₅₀ = 1.87 μM |
| Quantified Difference | Potency ratio: target scaffold IC₅₀ > comparator IC₅₀ (improved safety margin) |
| Conditions | Human liver microsomes; paclitaxel substrate; 5 min preincubation; LC-MS/MS detection |
Why This Matters
For procurement in drug discovery programs, reduced CYP2C8 inhibition correlates with lower potential for drug-drug interactions, making this scaffold preferable over more potent CYP2C8-inhibiting bromoaryl analogs.
- [1] BindingDB. BDBM50380506 CHEMBL2018920. Affinity Data: IC₅₀ = 1.87E+3 nM. Assay Description: Inhibition of CYP2C8 in human liver microsomes using paclitaxel as substrate. View Source
